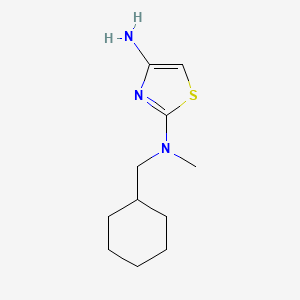
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is a synthetic organic compound with the molecular formula C15H19BrN2O3 It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and an oxazolylmethyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromobenzyl alcohol, which is then converted to 4-bromobenzyl bromide. This intermediate is reacted with oxazole-2-carboxylic acid to form the oxazolylmethyl derivative. Finally, the carbamate group is introduced using tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The oxazolylmethyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromobenzyl group may enhance the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl benzyl(4-bromophenyl)carbamate: Similar structure but lacks the oxazolylmethyl group.
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of an oxazole ring
Uniqueness
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is unique due to the presence of the oxazolylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C16H19BrN2O3 |
|---|---|
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromophenyl)methyl]-N-(1,3-oxazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19(11-14-18-8-9-21-14)10-12-4-6-13(17)7-5-12/h4-9H,10-11H2,1-3H3 |
Clé InChI |
ZADOYCJMLULWPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)CC2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)



![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)


